7-Bromoquinoxalin-2-amine

説明

BenchChem offers high-quality 7-Bromoquinoxalin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromoquinoxalin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

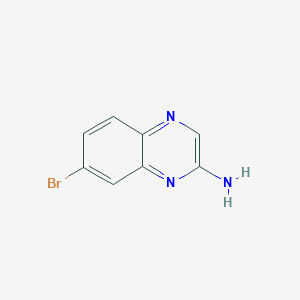

Structure

3D Structure

特性

IUPAC Name |

7-bromoquinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAQMZGUSCZFFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571447 | |

| Record name | 7-Bromoquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212327-11-2 | |

| Record name | 7-Bromoquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 7-Bromoquinoxalin-2-amine from o-Phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust, multi-step synthetic route for the preparation of 7-Bromoquinoxalin-2-amine, a valuable scaffold in medicinal chemistry, starting from the readily available o-phenylenediamine. The described methodology is based on established and reliable chemical transformations, ensuring reproducibility for research and development purposes.

Executive Summary

The synthesis of 7-Bromoquinoxalin-2-amine from o-phenylenediamine is most effectively achieved through a four-step sequence. A direct conversion is not feasible; therefore, the process begins with the regioselective bromination of the o-phenylenediamine starting material. This is followed by the construction of the quinoxaline core via cyclocondensation, subsequent functional group manipulation at the C2 position, and finally, amination to yield the target compound. This guide details the experimental protocols, quantitative data based on analogous reactions, and logical workflows for each stage of the synthesis.

Overall Synthetic Workflow

The synthesis is logically divided into four primary stages, starting with the preparation of a key brominated intermediate from o-phenylenediamine. Each subsequent step builds upon the quinoxaline scaffold to introduce the required functionalities.

Caption: High-level workflow for the synthesis of 7-Bromoquinoxalin-2-amine.

Detailed Synthetic Pathway and Experimental Protocols

The following sections provide detailed, step-by-step procedures for the synthesis of 7-Bromoquinoxalin-2-amine. The reaction scheme is illustrated below, followed by the experimental protocols for each transformation.

Caption: Detailed multi-step reaction scheme for the target synthesis.

Step 0: Synthesis of 4-Bromo-o-phenylenediamine (2)

This initial step modifies the starting material, o-phenylenediamine, to introduce the bromo-substituent at the required position. The procedure involves protection of the amino groups, bromination, and subsequent deprotection.

Experimental Protocol: (Adapted from patent literature[1])

-

Acetylation: In a 1 L flask, dissolve o-phenylenediamine (80 g) in glacial acetic acid (640 mL) with vigorous stirring until the solution is clear. Cool the solution in an ice bath and add acetic anhydride (158 g) dropwise. Warm the mixture to 50°C and stir for 1 hour. Monitor the reaction by TLC until the starting material is consumed.

-

Bromination: Cool the reaction mixture to 25°C. Add sodium bromide (80 g) and stir until dissolved. Slowly add 30% hydrogen peroxide (92 g) dropwise over 2 hours. After the addition is complete, warm the mixture to 50°C and stir for an additional 2 hours.

-

Work-up & Hydrolysis: Pour the reaction solution into 2000 g of ice water containing sodium sulfite (9 g) and stir until any red color disappears. Filter the resulting white solid (4-bromo-o-phenyl diacetamide) and dry. To a 3 L flask under a nitrogen atmosphere, add sodium hydroxide (122 g), methanol (1.2 L), and water. Add the dried intermediate and heat the mixture to 80°C until hydrolysis is complete (monitored by TLC).

-

Purification: Cool the mixture, extract with a suitable organic solvent (e.g., dichloromethane), wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-o-phenylenediamine. Recrystallization from a solvent such as tert-butyl methyl ether can be performed for further purification.

| Parameter | Value | Reference |

| Starting Material | o-Phenylenediamine | N/A |

| Key Reagents | Acetic Anhydride, NaBr, H₂O₂, NaOH | [1] |

| Product | 4-Bromo-o-phenylenediamine | N/A |

| CAS Number | 1575-37-7 | N/A |

| Purity | >98% (as reported in reference) | [1] |

Step 1: Synthesis of 7-Bromoquinoxalin-2-ol (3)

This step involves the key cyclocondensation reaction to form the quinoxaline heterocyclic core.

Experimental Protocol: (Adapted from the synthesis of quinoxalin-2-ol[2])

-

To a solution of glyoxylic acid monohydrate (1.1 eq) in methanol, add a solution of 4-bromo-o-phenylenediamine (1.0 eq) in methanol slowly at 0°C (ice bath).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC. Upon completion, a precipitate of 7-bromoquinoxalin-2-ol should form.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain the desired product.

| Parameter | Value (Analogous Reaction) | Reference |

| Starting Material | 4-Bromo-o-phenylenediamine | N/A |

| Key Reagent | Glyoxylic Acid Monohydrate | [2] |

| Product | 7-Bromoquinoxalin-2-ol | N/A |

| Expected Yield | ~85-90% | [2] |

| Physical State | Crystalline Solid | [2] |

Step 2: Synthesis of 2-Chloro-7-bromoquinoxaline (4)

The hydroxyl group of the quinoxalin-2-ol intermediate is converted to a chloro group, which is a better leaving group for the subsequent nucleophilic substitution.

Experimental Protocol: (Adapted from the synthesis of 2-chloro-7-nitroquinoxaline[2][3])

-

In a round-bottom flask equipped with a reflux condenser, suspend 7-bromoquinoxalin-2-ol (1.0 eq) in phosphoryl chloride (POCl₃, 5-10 eq).

-

Heat the mixture to reflux and maintain for 3-4 hours. The reaction should be performed in a well-ventilated fume hood.

-

Monitor the reaction by TLC. After completion, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring. This quenching step is highly exothermic.

-

A precipitate will form. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield 2-chloro-7-bromoquinoxaline.

| Parameter | Value (Analogous Reaction) | Reference |

| Starting Material | 7-Bromoquinoxalin-2-ol | N/A |

| Key Reagent | Phosphoryl Chloride (POCl₃) | [2][3] |

| Product | 2-Chloro-7-bromoquinoxaline | N/A |

| CAS Number | 89891-65-6 | [1][4] |

| Expected Yield | ~95% | [2][3] |

| Physical State | Solid | [2][3] |

Step 3: Synthesis of 7-Bromoquinoxalin-2-amine (5)

This final step introduces the amine functionality at the C2 position to yield the target molecule. A robust, two-stage amination/deprotection method is presented.

Experimental Protocol: (Adapted from the synthesis of 7-nitroquinoxalin-2-amine[2])

-

Amination with Protected Amine: To a solution of 2-chloro-7-bromoquinoxaline (1.0 eq) in ethanol, add triethylamine (3.0 eq) and p-methoxybenzylamine (1.05 eq).

-

Heat the reaction mixture to reflux for 3 hours. Monitor the reaction by TLC.

-

Upon completion, cool the solution and evaporate the solvent under reduced pressure. Wash the resulting solid with water and filter to obtain the intermediate, N-(4-methoxybenzyl)-7-bromoquinoxalin-2-amine.

-

Deprotection: Add the dried intermediate to trifluoroacetic acid (TFA) and heat the mixture at 50°C for 24 hours.

-

Evaporate the TFA under reduced pressure. Add brine to the residue to precipitate the product.

-

Filter the solid, wash with a small amount of ethyl acetate, and dry under vacuum to furnish the final product, 7-Bromoquinoxalin-2-amine, with high purity.

| Parameter | Value (Analogous Reaction) | Reference |

| Starting Material | 2-Chloro-7-bromoquinoxaline | N/A |

| Key Reagents | p-Methoxybenzylamine, TFA | [2] |

| Product | 7-Bromoquinoxalin-2-amine | N/A |

| CAS Number | 212327-11-2 | [5] |

| Expected Yield | ~85-95% (for the two stages) | [2] |

| Physical State | Solid | N/A |

Conclusion

The presented four-step synthesis provides a reliable and scalable pathway to 7-Bromoquinoxalin-2-amine from o-phenylenediamine. By leveraging well-established reactions and adapting them for the specific bromo-substituted intermediates, this guide offers a clear and actionable protocol for researchers. The quantitative data, based on closely related analogs, suggests that high yields can be expected at each stage. This technical document serves as a valuable resource for the synthesis of this important heterocyclic building block in the fields of pharmaceutical chemistry and materials science.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromoquinoxalin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Bromoquinoxalin-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for 7-Bromoquinoxalin-2-amine, this guide also includes predicted values and, for comparative purposes, experimental data for its isomer, 5-Bromoquinoxalin-6-amine. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of quinoxaline derivatives.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug discovery and development.

General Information

| Property | Value | Source |

| Chemical Name | 7-Bromoquinoxalin-2-amine | N/A |

| CAS Number | 212327-11-2 | N/A |

| Molecular Formula | C₈H₆BrN₃ | N/A |

| Molecular Weight | 224.06 g/mol | N/A |

Predicted and Comparative Physicochemical Data

| Property | 7-Bromoquinoxalin-2-amine (Predicted) | 5-Bromoquinoxalin-6-amine (Experimental/Predicted) | Source |

| Melting Point | Data not available | 151-153 °C (Experimental) | [1][2][3] |

| Boiling Point | Data not available | 367.0 ± 37.0 °C (Predicted) | [2] |

| Solubility | Data not available | Slightly soluble in Chloroform and Methanol | [2] |

| pKa (acidic) | Data not available | 0.33 ± 0.30 (Predicted) | [1][2] |

| logP | Data not available | 2.55570 (Predicted) | [1] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below. These protocols are standard methods and can be applied to 7-Bromoquinoxalin-2-amine.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, finely powdered 7-Bromoquinoxalin-2-amine is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Solubility Determination

Solubility is a crucial property that affects a compound's bioavailability and formulation.

Protocol: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of 7-Bromoquinoxalin-2-amine is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved 7-Bromoquinoxalin-2-amine is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is typically reported.

Protocol: Potentiometric Titration

-

Solution Preparation: A precise amount of 7-Bromoquinoxalin-2-amine is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds).

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its ADME properties.

Protocol: Shake-Flask Method for Octanol-Water Partition Coefficient (logP)

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of 7-Bromoquinoxalin-2-amine is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of 7-Bromoquinoxalin-2-amine in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Visualizations

Synthesis Workflow for a Related Quinoxaline Amine

As no specific signaling pathways for 7-Bromoquinoxalin-2-amine have been reported, a representative experimental workflow for the synthesis of the related compound, 7-nitroquinoxalin-2-amine, is presented below. This multi-step synthesis illustrates a common route to functionalized quinoxaline amines.[4]

Caption: Synthetic pathway for 7-nitroquinoxalin-2-amine.

Physicochemical Property Determination Workflow

The following diagram illustrates a logical workflow for the characterization of a novel compound like 7-Bromoquinoxalin-2-amine.

Caption: Workflow for physicochemical characterization.

References

7-Bromoquinoxalin-2-amine: A Technical Guide for Researchers

CAS Number: 212327-11-2

This technical guide provides a comprehensive overview of 7-Bromoquinoxalin-2-amine, a heterocyclic amine of interest to researchers in drug discovery and chemical synthesis. This document collates available information on its chemical properties, potential synthesis, safety and handling, and commercial availability.

Chemical and Physical Properties

While specific experimental data for 7-Bromoquinoxalin-2-amine is limited in publicly available literature, key properties can be inferred from its structure and data for related compounds.

| Property | Value | Source/Reference |

| CAS Number | 212327-11-2 | AA BLOCKS |

| Molecular Formula | C₈H₆BrN₃ | AA BLOCKS |

| Molecular Weight | 224.06 g/mol | AA BLOCKS |

| Appearance | Not specified; likely a solid | Inferred from related compounds |

| Solubility | Not specified | Inferred from related compounds |

| Melting Point | Not specified | Inferred from related compounds |

| Boiling Point | Not specified | Inferred from related compounds |

Synthesis

The proposed synthetic pathway would likely involve the condensation of 4-bromo-1,2-diaminobenzene with glyoxylic acid to form an intermediate, which is then further reacted to yield the final product. The detailed experimental conditions would require optimization but would likely follow the general principles outlined in the synthesis of similar quinoxaline derivatives.

Logical Workflow for a Potential Synthesis:

Caption: A logical workflow for the potential synthesis of 7-Bromoquinoxalin-2-amine.

Experimental Protocols

Detailed experimental protocols for the use of 7-Bromoquinoxalin-2-amine in biological assays or other research applications are not currently published. Researchers interested in evaluating this compound would need to develop their own protocols based on the intended application. For example, in a kinase inhibitor screening assay, the compound would typically be dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations for testing against a panel of kinases.

Biological Activity and Signaling Pathways

There is no specific information in the public domain regarding the biological activity of 7-Bromoquinoxalin-2-amine or its involvement in any signaling pathways. Quinoxaline derivatives, as a class of compounds, are known to exhibit a wide range of biological activities, and some have been investigated as kinase inhibitors. Therefore, it is plausible that 7-Bromoquinoxalin-2-amine could be a candidate for screening in various biological assays, particularly those related to cell signaling and oncology.

Illustrative Signaling Pathway for Kinase Inhibition:

Caption: A generalized signaling pathway illustrating the potential mechanism of action for a kinase inhibitor.

Safety and Handling

A specific Safety Data Sheet (SDS) for 7-Bromoquinoxalin-2-amine is not widely available. However, safety information for the related compound, 6-Bromoquinoxalin-2-amine, indicates that it is classified with GHS07 and GHS08 pictograms, with hazard statements H315, H319, and H335.

Based on this, 7-Bromoquinoxalin-2-amine should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Suppliers

7-Bromoquinoxalin-2-amine is available from several chemical suppliers, primarily for research and development purposes.

| Supplier | Product Number | Purity | Quantity |

| AA BLOCKS | Not specified | ≥97% | Not specified |

| ABC Chem | Not specified | Not specified | Not specified |

| Chem-Impex International | Not specified | Not specified | Not specified |

| EDASA Scientific | Not specified | Not specified | Not specified |

| Key Organics | Not specified | Not specified | Not specified |

| MolPort | Not specified | Not specified | Not specified |

| Vitas-M Laboratory | Not specified | Not specified | Not specified |

Note: Availability and product specifications are subject to change. Please consult the respective supplier's website for the most current information.

This technical guide is intended to provide a starting point for researchers interested in 7-Bromoquinoxalin-2-amine. Further experimental work is required to fully characterize its properties and potential applications.

The Solubility Profile of 7-Bromoquinoxalin-2-amine: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Bromoquinoxalin-2-amine, a key heterocyclic compound of interest in medicinal chemistry and pharmaceutical research. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the expected solubility trends in common organic solvents based on the general principles of quinoxaline chemistry. Furthermore, it details a standardized experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data for their specific applications.

The solubility of a compound is a critical physicochemical parameter that profoundly influences its biological activity, bioavailability, and suitability for various stages of the drug development process, from synthesis and purification to formulation.[1] The quinoxaline scaffold, a fusion of benzene and pyrazine rings, often imparts a degree of planarity and aromaticity that can lead to challenges in solubility.[1] However, the presence of an amine substituent at the 2-position is anticipated to enhance its solubility in polar solvents through hydrogen bonding interactions.[1]

Predicted Solubility of 7-Bromoquinoxalin-2-amine

Based on the structural features of 7-Bromoquinoxalin-2-amine and the established behavior of similar quinoxaline derivatives, a qualitative assessment of its solubility in a range of common organic solvents is presented in Table 1. It is crucial to note that these are predictive estimations, and experimental verification is strongly recommended.

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor, capable of effectively solvating the amine group and the quinoxaline nitrogen atoms. Commonly used for stock solutions.[2] |

| Dimethylformamide (DMF) | High | Similar to DMSO, its high polarity and ability to accept hydrogen bonds suggest good solubility.[2] | |

| Protic Polar | Methanol (MeOH) | Moderate to High | Capable of both donating and accepting hydrogen bonds, facilitating interaction with the amine and quinoxaline nitrogens. |

| Ethanol (EtOH) | Moderate | Slightly less polar than methanol, which may result in a modest decrease in solubility. | |

| Ethereal | Tetrahydrofuran (THF) | Low to Moderate | Acts as a hydrogen bond acceptor but lacks the high polarity of DMSO or DMF, suggesting limited solubility.[2] |

| Chlorinated | Dichloromethane (DCM) | Low | Primarily a non-polar solvent with limited capacity for hydrogen bonding, leading to expected poor solubility. |

| Aromatic | Toluene | Low | The non-polar aromatic nature of toluene is unlikely to effectively solvate the polar amine group of the molecule.[2] |

| Non-polar | Hexane/Heptane | Very Low | The significant mismatch in polarity between the compound and these aliphatic hydrocarbon solvents predicts negligible solubility.[2] |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

To obtain precise and reliable quantitative solubility data for 7-Bromoquinoxalin-2-amine, the isothermal shake-flask method is a well-established and robust technique.[3] The following protocol provides a detailed methodology for its implementation.

1. Materials and Equipment:

-

7-Bromoquinoxalin-2-amine (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature incubator/shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 7-Bromoquinoxalin-2-amine to a series of vials, ensuring enough solid remains undissolved at equilibrium to confirm saturation.

-

Accurately dispense a known volume of each selected organic solvent into the corresponding vials.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.[4]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for the settling of excess solid.

-

Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid microparticles.

-

Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent or a mobile phase component) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of 7-Bromoquinoxalin-2-amine.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of 7-Bromoquinoxalin-2-amine.

Factors Influencing the Solubility of Quinoxaline Derivatives

The solubility of quinoxaline derivatives like 7-Bromoquinoxalin-2-amine is governed by a complex interplay of several factors[1]:

-

Substituent Effects: The nature and position of functional groups on the quinoxaline ring are paramount. The amino group in 7-Bromoquinoxalin-2-amine is expected to increase solubility in polar, protic solvents due to its hydrogen bonding capabilities.[1]

-

Solvent Polarity: The principle of "like dissolves like" is a fundamental guide. Polar functional groups on the solute will favor solubility in polar solvents.[1]

-

Crystal Lattice Energy: A high crystal lattice energy, which corresponds to strong intermolecular forces in the solid state, will generally result in lower solubility as more energy is required to break the crystal structure.[1]

-

Temperature: For most solid solutes, solubility increases with an increase in temperature. This property is often exploited during recrystallization for purification.[5]

This technical guide provides a foundational understanding of the solubility of 7-Bromoquinoxalin-2-amine. For successful drug development, it is imperative to complement these theoretical predictions with robust experimental data. The provided protocol offers a reliable framework for generating such critical information.

References

Spectroscopic Profile of 7-Bromoquinoxalin-2-amine: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the expected nuclear magnetic resonance (NMR) spectral characteristics of 7-Bromoquinoxalin-2-amine, a significant heterocyclic compound in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of its structural features through spectroscopic analysis.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for the proton (¹H) and carbon-¹³ (¹³C) nuclei of 7-Bromoquinoxalin-2-amine. These predictions are derived from the analysis of structurally similar quinoxaline derivatives and standard chemical shift increments.

Table 1: Predicted ¹H NMR Spectral Data for 7-Bromoquinoxalin-2-amine

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.0 - 8.2 | Singlet | - |

| H-5 | 7.8 - 8.0 | Doublet | 8.5 - 9.0 |

| H-6 | 7.5 - 7.7 | Doublet of doublets | 8.5 - 9.0, ~2.0 |

| H-8 | 8.1 - 8.3 | Doublet | ~2.0 |

| NH₂ | 5.0 - 6.0 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Spectral Data for 7-Bromoquinoxalin-2-amine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 158 |

| C-3 | 135 - 138 |

| C-4a | 138 - 141 |

| C-5 | 130 - 133 |

| C-6 | 128 - 131 |

| C-7 | 120 - 123 |

| C-8 | 132 - 135 |

| C-8a | 140 - 143 |

Experimental Protocol for NMR Analysis

The following provides a generalized methodology for the acquisition of ¹H and ¹³C NMR spectra for quinoxaline derivatives such as 7-Bromoquinoxalin-2-amine.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

-

The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.

-

Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.

3. ¹³C NMR Spectroscopy:

-

Instrument: The same spectrometer as for ¹H NMR.

-

Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C and its lower gyromagnetic ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): A range of 0 to 200 ppm is generally appropriate.

-

-

Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak.

Molecular Structure and Logical Workflow

To provide a clear visual reference for the assignment of NMR signals, the chemical structure of 7-Bromoquinoxalin-2-amine is presented below.

Caption: Chemical Structure of 7-Bromoquinoxalin-2-amine.

The logical workflow for the characterization of this and similar compounds is outlined in the following diagram.

Caption: General workflow for the synthesis and characterization of a chemical compound.

An In-depth Technical Guide to the Reactivity of the Amino Group in 7-Bromoquinoxalin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromoquinoxalin-2-amine is a key heterocyclic building block in medicinal chemistry and materials science. Its synthetic utility is largely defined by the reactivity of its two primary functional groups: the C-Br bond at the 7-position and the amino group at the 2-position. This technical guide provides an in-depth analysis of the reactivity of the 2-amino group, focusing on its electronic properties, basicity, nucleophilicity, and its participation in key synthetic transformations. Detailed experimental protocols and mechanistic diagrams are provided to serve as a practical resource for researchers utilizing this scaffold in their work.

Introduction and Electronic Profile

The quinoxaline core is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms in the pyrazine ring. This inherent electron deficiency significantly influences the reactivity of its substituents. In 7-Bromoquinoxalin-2-amine, the 2-amino group acts as an electron-donating group (+R effect) that pushes electron density into the ring, thereby activating the ring towards certain reactions but also modulating its own nucleophilicity.

Conversely, the bromine atom at the 7-position exerts a dual electronic effect: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R). Given its position, the primary influence on the 2-amino group is an electron-withdrawing inductive effect, which further reduces the electron density on the nitrogen atom of the amino group. This interplay of electronic effects governs the chemical behavior of the molecule.

Basicity and Nucleophilicity: A Quantitative Perspective

The amino group in 7-Bromoquinoxalin-2-amine is therefore a weak base but remains a competent nucleophile for a range of important chemical transformations, provided appropriate reagents and conditions are employed.

| Compound | pKa (of Conjugate Acid) | Comment | Reference |

| Aniline | 4.60 | Reference aromatic amine. | [1] |

| m-Bromoaniline | 3.51 | Demonstrates the -I effect of bromine. | [2] |

| p-Bromoaniline | 3.91 | Weaker -I effect at para position compared to meta. | [3] |

| 7-Bromoquinoxalin-2-amine | ~1.5 - 2.5 (Estimated) | Basicity is significantly reduced by the two ring nitrogens and the bromo substituent. | N/A |

Key Synthetic Transformations of the Amino Group

The nucleophilic character of the 2-amino group allows it to participate in several fundamental bond-forming reactions.

N-Acylation

N-acylation is a robust reaction for converting the primary amine into a more complex amide. This is typically achieved using acyl chlorides or anhydrides in the presence of a non-nucleophilic base to scavenge the acid byproduct.

Experimental Protocol: N-Acylation

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 7-Bromoquinoxalin-2-amine (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

-

Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA) (1.2 eq.). Cool the mixture to 0 °C in an ice bath.

-

Acylating Agent: Slowly add the desired acyl chloride (1.1 eq.) or anhydride (1.1 eq.) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[4][5]

N-Alkylation

Direct N-alkylation with alkyl halides can be performed, although over-alkylation to the tertiary amine is a potential side reaction. Using a stoichiometric amount of the alkylating agent and carefully controlling reaction conditions can favor mono-alkylation.

Experimental Protocol: N-Alkylation

-

Preparation: To a solution of 7-Bromoquinoxalin-2-amine (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (2.0 eq.) or cesium carbonate (Cs₂CO₃) (1.5 eq.).

-

Reagent Addition: Add the alkyl halide (e.g., alkyl bromide or iodide) (1.0-1.2 eq.).

-

Reaction: Heat the mixture to 50-80 °C and stir for 4-24 hours, monitoring by TLC.

-

Workup: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination

The 2-amino group can serve as the nucleophilic component in a palladium-catalyzed Buchwald-Hartwig amination, coupling with an aryl or heteroaryl halide to form a C-N bond. This is a powerful method for synthesizing N-aryl derivatives.

Experimental Protocol: Buchwald-Hartwig Amination

-

Preparation: In an oven-dried Schlenk tube, combine 7-Bromoquinoxalin-2-amine (1.2 eq.), the aryl bromide/iodide coupling partner (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos or RuPhos, 4-6 mol%).

-

Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 eq.).

-

Reaction: Evacuate and backfill the tube with an inert gas (3x). Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane. Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.[6][7]

Condensation with Carbonyls

The primary amino group can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines if desired.

Experimental Protocol: Imine Formation

-

Preparation: Dissolve 7-Bromoquinoxalin-2-amine (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a solvent such as ethanol or toluene.

-

Catalyst: Add a catalytic amount of an acid (e.g., a few drops of acetic acid or p-toluenesulfonic acid).

-

Reaction: Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction, for 2-8 hours.

-

Isolation: Cool the reaction mixture. The imine product may precipitate upon cooling and can be isolated by filtration. Alternatively, remove the solvent under reduced pressure and purify the residue by recrystallization or chromatography.[8]

Orthogonal Reactivity: Suzuki-Miyaura Coupling at C-Br

A key feature of 7-Bromoquinoxalin-2-amine is the ability to selectively functionalize the C-Br bond while leaving the amino group intact. The Suzuki-Miyaura reaction is ideal for this, coupling the C7-Br with various boronic acids to form new C-C bonds. The conditions are generally mild enough not to interfere with the 2-amino group.[9][10]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Preparation: In a flask, combine 7-Bromoquinoxalin-2-amine (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent: Add a mixture of solvents, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Deoxygenate the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction to 80-100 °C for 4-16 hours until TLC indicates consumption of the starting material.

-

Workup: Cool the reaction, dilute with water, and extract with ethyl acetate or DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product via flash column chromatography.[11][12]

Conclusion

The 2-amino group of 7-Bromoquinoxalin-2-amine, while deactivated by the electron-withdrawing nature of the heterocyclic core, remains a versatile nucleophile for a host of essential synthetic transformations. Its reactivity allows for derivatization through N-acylation, N-alkylation, Buchwald-Hartwig amination, and condensation reactions. Furthermore, its presence provides an orthogonal handle to the C-Br bond, which is readily functionalized via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. A thorough understanding of these reactivity patterns enables chemists to strategically employ 7-Bromoquinoxalin-2-amine as a valuable scaffold in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

- 1. quora.com [quora.com]

- 2. afit.edu [afit.edu]

- 3. journaleras.com [journaleras.com]

- 4. benchchem.com [benchchem.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 8. youtube.com [youtube.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. benchchem.com [benchchem.com]

Navigating the Reactivity of the 7-Bromoquinoxalin-2-amine Core: A Technical Guide to Synthetic Strategies and Predicted Electrophilic Substitution Patterns

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The functionalization of this core structure is pivotal for the development of novel therapeutic agents. This technical guide focuses on the 7-bromoquinoxalin-2-amine ring system, a potentially valuable intermediate for drug discovery. Due to a notable scarcity of published research on direct electrophilic substitution reactions on this specific molecule, this document provides a comprehensive overview of the synthesis of the closely related 7-nitroquinoxalin-2-amine, offering valuable insights into the reactivity of the quinoxaline core. Furthermore, this guide presents a theoretical analysis of the expected regioselectivity of electrophilic substitution on 7-bromoquinoxalin-2-amine based on established principles of organic chemistry.

Predicting Electrophilic Substitution on 7-Bromoquinoxalin-2-amine: A Theoretical Overview

The regioselectivity of electrophilic aromatic substitution on the benzene ring portion of the 7-bromoquinoxalin-2-amine is dictated by the electronic effects of the existing substituents: the amino group at position 2 and the bromine atom at position 7.

-

Amino Group (-NH₂): The amino group is a strong activating group and is ortho, para-directing. It donates electron density to the ring through a resonance effect, stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions.

-

Bromo Group (-Br): The bromo group is a deactivating group due to its electron-withdrawing inductive effect. However, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which can stabilize the cationic intermediate.

-

Pyrazine Ring: The electron-withdrawing nature of the pyrazine ring deactivates the carbocyclic ring towards electrophilic attack.

Considering these factors, the incoming electrophile is most likely to be directed to the positions ortho and para to the strongly activating amino group. The bromine atom will also direct to its ortho and para positions. The positions on the carbocyclic ring are C5, C6, and C8.

The C6 and C8 positions are activated by both the amino and bromo groups through resonance. The C5 position is activated by the bromo group. Therefore, electrophilic substitution is most likely to occur at the C6 and C8 positions, with the C5 position being a possibility as well. The precise outcome will depend on the specific electrophile and reaction conditions.

Synthesis of 7-Nitroquinoxalin-2-amine: A Case Study

While direct electrophilic nitration of 7-bromoquinoxalin-2-amine is not documented, a multi-gram synthesis of 7-nitroquinoxalin-2-amine has been reported.[1][2][3] This procedure involves the construction of the quinoxaline ring from o-phenylenediamine, followed by a series of functional group interconversions. This synthetic route provides a practical approach to obtaining a key intermediate for further chemical exploration.

Quantitative Data for the Synthesis of 7-Nitroquinoxalin-2-amine

The following table summarizes the key steps and reported yields for the synthesis of 7-nitroquinoxalin-2-amine.[1][2][3]

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |

| 1 | Synthesis of Quinoxalin-2-ol | o-Phenylenediamine, Glyoxylic acid monohydrate, Methanol, 0°C to room temperature, 1 h | Quinoxalin-2-ol | 89 |

| 2 | Regioselective Nitration | Quinoxalin-2-ol, Fuming Nitric acid, Glacial Acetic Acid, Room temperature, 24 h | 7-Nitroquinoxalin-2-ol | 65 |

| 3 | Chlorination | 7-Nitroquinoxalin-2-ol, POCl₃, Reflux, 3 h | 2-Chloro-7-nitroquinoxaline | 96 |

| 4 | Protected Amination | 2-Chloro-7-nitroquinoxaline, p-Methoxybenzylamine, Triethylamine, Ethanol, Reflux, 3 h | N-(4-Methoxybenzyl)-7-nitroquinoxalin-2-amine | 93 |

| 5 | Deprotection | N-(4-Methoxybenzyl)-7-nitroquinoxalin-2-amine, Trifluoroacetic acid, 50°C, 24 h | 7-Nitroquinoxalin-2-amine | 95 |

Detailed Experimental Protocols

Step 1: Synthesis of Quinoxalin-2-ol [3]

-

A solution of o-phenylenediamine (10.0 g, 93 mmol) in methanol (100 mL) is slowly added to an ice-bath-cooled solution of glyoxylic acid monohydrate (10.2 g, 111 mmol) in methanol (120 mL).

-

The reaction mixture is stirred at room temperature for 1 hour after the addition is complete.

-

The resulting white crystalline solid is collected by filtration and washed with water to afford quinoxalin-2-ol.

Step 2: Regioselective Nitration to 7-Nitroquinoxalin-2-ol [1]

-

To a stirred suspension of quinoxalin-2-ol in glacial acetic acid, fuming nitric acid is added dropwise at room temperature.

-

The reaction mixture is stirred for 24 hours.

-

The precipitate is collected by filtration and washed with water to yield 7-nitroquinoxalin-2-ol.

Step 3: Chlorination to 2-Chloro-7-nitroquinoxaline [3]

-

A mixture of 7-nitroquinoxalin-2-ol (12.73 g, 67 mmol) in phosphoryl chloride (POCl₃, 20 mL) is refluxed for 3 hours.

-

The reaction mixture is then slowly poured into a stirred mixture of ice and water.

-

The precipitate is collected by filtration and washed with water to give 2-chloro-7-nitroquinoxaline.

Step 4: Protected Amination to N-(4-Methoxybenzyl)-7-nitroquinoxalin-2-amine [3]

-

To a solution of 2-chloro-7-nitroquinoxaline (10.13 g, 48 mmol) in ethanol (160 mL), triethylamine (20 mL, 3 eq.) and p-methoxybenzylamine (6.8 mL, 1.05 eq.) are added.

-

The reaction mixture is refluxed for 3 hours.

-

The solvent is evaporated, and the resulting solid is filtered and washed with water to yield N-(4-methoxybenzyl)-7-nitroquinoxalin-2-amine.

Step 5: Deprotection to 7-Nitroquinoxalin-2-amine [3]

-

N-(4-Methoxybenzyl)-7-nitroquinoxalin-2-amine (13.9 g, 45 mmol) is added to trifluoroacetic acid (85 mL).

-

The mixture is heated at 50°C for 24 hours.

-

Trifluoroacetic acid is evaporated, and brine is added to the flask.

-

The resulting dark brown solid is collected by filtration, washed with ethyl acetate, and filtered again to furnish pure 7-nitroquinoxalin-2-amine.

Conclusion

While direct electrophilic substitution on the 7-bromoquinoxalin-2-amine ring remains an underexplored area of research, this guide provides a foundational understanding of its potential reactivity based on established chemical principles. The detailed synthetic protocol for the related 7-nitroquinoxalin-2-amine offers a valuable practical resource for chemists working with substituted quinoxalines. Further investigation into the direct functionalization of 7-bromoquinoxalin-2-amine is warranted and could unlock novel synthetic pathways for the development of new and effective therapeutic agents. Researchers are encouraged to explore various electrophilic substitution reactions, such as halogenation and Friedel-Crafts reactions, under a range of conditions to elucidate the reactivity of this promising scaffold.

References

Uncharted Territory: The Biological Profile of 7-Bromoquinoxalin-2-amine Remains Undefined

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the biological activities of 7-Bromoquinoxalin-2-amine. To date, no specific biological data, including quantitative metrics, detailed experimental protocols, or associated signaling pathways, have been published for this particular chemical entity.

While the specific biological profile of 7-Bromoquinoxalin-2-amine is yet to be determined, the broader class of bromo- and amino-substituted quinoxaline derivatives has attracted considerable scientific interest. These related compounds have demonstrated a wide spectrum of biological activities, offering potential avenues for future investigation into the properties of 7-Bromoquinoxalin-2-amine. This guide provides an in-depth overview of the known biological activities of these closely related analogs, which may serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical scaffold.

Potential Therapeutic Applications of the Bromo-Amino-Quinoxaline Scaffold

Research into various bromo- and amino-substituted quinoxaline derivatives has unveiled promising activities across several therapeutic areas:

-

Anticancer and Cytotoxic Potential: Numerous studies have highlighted the antiproliferative and cytotoxic effects of bromoquinoxaline derivatives against a range of cancer cell lines. The introduction of a bromine atom to the quinoxaline skeleton has been suggested to enhance anticancer efficacy, particularly against lung cancer cells.[1] For instance, certain dibromo-substituted benzo[g]quinoxaline compounds have exhibited potent cytotoxic activity against MCF-7 breast cancer cells, with evidence suggesting topoisomerase IIβ inhibition and the induction of apoptosis as potential mechanisms of action.[2] Furthermore, other quinoxaline derivatives have been shown to induce apoptosis in cancer cells, underscoring the potential of this scaffold in oncology research.[3][4][5]

-

Antimicrobial Activity: The bromoquinoxaline framework has also been explored for its antimicrobial properties. Several derivatives have demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria.[6][7] The strategic placement of amino groups on the quinoxaline ring appears to be a key factor in enhancing antibacterial efficacy.

-

Enzyme Inhibition: A notable biological activity associated with this class of compounds is enzyme inhibition. For example, a dibromo-substituted quinoxaline fragment has been identified as a potent inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key enzyme in cellular stress and apoptosis pathways.[8] This finding suggests that bromo-amino-quinoxalines could be a valuable starting point for the development of novel enzyme inhibitors.

Quantitative Data for Related Bromo-Amino-Quinoxaline Derivatives

While no quantitative data exists for 7-Bromoquinoxalin-2-amine, the following table summarizes the reported biological activities of some of its closely related analogs. This data can provide a preliminary indication of the potential potency and spectrum of activity for this class of compounds.

| Compound Class | Biological Activity | Target/Cell Line | Quantitative Data (e.g., IC50) | Reference |

| Dibromo-substituted benzo[g]quinoxaline | Cytotoxicity | MCF-7 (Breast Cancer) | Not specified in abstract | [2] |

| Dibromo-substituted quinoxaline fragment | ASK1 Inhibition | ASK1 Enzyme | Not specified in abstract | [8] |

| Bisfuranylquinoxalineurea analog | Antiproliferative | Various cancer cell lines | Low micromolar potency | [9] |

Methodologies for Biological Evaluation

The biological activities of quinoxaline derivatives are typically assessed using a variety of established in vitro and in vivo assays. The following are examples of experimental protocols that could be adapted to evaluate the potential biological activities of 7-Bromoquinoxalin-2-amine.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The test compound (e.g., 7-Bromoquinoxalin-2-amine) is dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the vehicle.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

General Protocol for In Vitro Kinase Inhibition Assay

-

Assay Components: The assay is typically performed in a buffer containing the kinase enzyme, a specific substrate (e.g., a peptide or protein), ATP, and the test compound.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., a high concentration of EDTA).

-

Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioisotope incorporation, fluorescence-based detection, or antibody-based detection (e.g., ELISA).

-

Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.

Potential Signaling Pathways for Investigation

Based on the known activities of related quinoxaline derivatives, several signaling pathways could be relevant for investigating the mechanism of action of 7-Bromoquinoxalin-2-amine.

Apoptosis Signaling Pathway

Given the pro-apoptotic effects observed with other bromoquinoxaline analogs, investigating the intrinsic and extrinsic apoptosis pathways would be a logical starting point.

Figure 1. A simplified diagram of the apoptosis signaling pathway, highlighting potential points of intervention for bromo-amino-quinoxaline derivatives.

ASK1 Signaling Pathway

The identification of a dibromo-substituted quinoxaline as an ASK1 inhibitor suggests that this pathway is a key area for investigation.

Figure 2. The ASK1 signaling cascade, a potential target for the inhibitory action of bromo-amino-quinoxaline compounds.

Conclusion

While the biological activities of 7-Bromoquinoxalin-2-amine remain to be elucidated, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The demonstrated anticancer, antimicrobial, and enzyme-inhibitory properties of the bromo-amino-quinoxaline scaffold highlight a promising area for future drug discovery and development efforts. The experimental protocols and potential signaling pathways outlined in this guide offer a foundational framework for researchers to begin to unravel the biological profile of this yet-unexplored compound.

References

- 1. Synthesis, structural analysis, and biological evaluation of thioxoquinazoline derivatives as phosphodiesterase 7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-bromo-2,4,5-trimethyl-2,3-dihydro-1H-quinoxaline | C11H15BrN2 | CID 84635592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-bromo-6-quinoxalinamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-Bromoquinoxalin-6-amine CAS#: 50358-63-9 [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical Guide to Quinoxaline Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, has cemented its status as a "privileged" structure in medicinal chemistry. Its synthetic tractability and ability to interact with a diverse array of biological targets have led to the development of numerous compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanisms of action of quinoxaline derivatives, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions.

I. Synthetic Strategies: Building the Quinoxaline Core

The cornerstone of quinoxaline synthesis is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1][2] This versatile method allows for the introduction of a wide variety of substituents at the 2 and 3-positions of the quinoxaline ring. Modern advancements have led to the development of greener and more efficient protocols.

Experimental Protocol: General Synthesis of 2,3-Disubstituted Quinoxalines[3]

This protocol describes a general method for the synthesis of quinoxaline derivatives via a catalyzed condensation reaction at room temperature.

Materials:

-

o-Phenylenediamine (1 mmol)

-

1,2-Dicarbonyl compound (e.g., benzil) (1 mmol)

-

Toluene (8 mL)

-

Catalyst (e.g., alumina-supported heteropolyoxometalates, 0.1 g)[3]

-

Stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a mixture of the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add the catalyst (0.1 g).

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the insoluble catalyst is removed by filtration.

-

The filtrate is dried over anhydrous Na₂SO₄ and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure quinoxaline derivative.

Experimental Protocol: Synthesis of 6,7-Dichloro-2,3-disubstituted-quinoxalines[4]

This protocol outlines a method for the synthesis of quinoxalines with substitutions on the benzene ring.

Materials:

-

Substituted o-phenylenediamine (e.g., 4,5-dichloro-1,2-phenylenediamine) (5 mmol)

-

Substituted 1,2-dicarbonyl compound (5 mmol)

-

Glacial acetic acid (50 mL)

-

Ice

-

Aqueous ammonia (25%)

-

Reflux apparatus

-

Filtration apparatus

Procedure:

-

A mixture of the substituted o-phenylenediamine (5 mmol) and the substituted 1,2-dicarbonyl compound (5 mmol) is heated under reflux in 50 mL of glacial acetic acid for 4-5 hours.

-

The reaction mixture is then poured into ice water and neutralized with 25% aqueous ammonia.

-

The precipitate that forms is collected by filtration.

-

The crude product is recrystallized from ethanol to give the purified 6,7-dichloro-2,3-disubstituted-quinoxaline.

II. Biological Activities and Quantitative Data

Quinoxaline derivatives have demonstrated significant potential in several therapeutic areas. The following sections summarize their activity, supported by quantitative data.

Anticancer Activity

Quinoxalines exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and topoisomerases, and the induction of apoptosis.[1][4]

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

| Compound ID | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |

| Compound 11 | MCF-7 (Breast) | MTT | 0.81 | [5] |

| HepG2 (Liver) | MTT | 1.52 | [5] | |

| HCT-116 (Colon) | MTT | 2.91 | [5] | |

| Compound 13 | MCF-7 (Breast) | MTT | 1.23 | [5] |

| HepG2 (Liver) | MTT | 0.94 | [5] | |

| HCT-116 (Colon) | MTT | 2.15 | [5] | |

| Compound 4a | MCF-7 (Breast) | MTT | 3.21 | [5] |

| HepG2 (Liver) | MTT | 4.54 | [5] | |

| HCT-116 (Colon) | MTT | 3.87 | [5] | |

| Compound 5 | MCF-7 (Breast) | MTT | 4.11 | [5] |

| HepG2 (Liver) | MTT | 3.92 | [5] | |

| HCT-116 (Colon) | MTT | 4.33 | [5] | |

| Compound IV | PC-3 (Prostate) | MTT | 2.11 | [4] |

| HepG2 (Liver) | MTT | >50 | [4] | |

| Compound VIIIc | HCT-116 (Colon) | MTT | 2.5 | [1] |

| MCF-7 (Breast) | MTT | 9 | [1] | |

| Compound XVa | HCT-116 (Colon) | MTT | 4.4 | [1] |

| MCF-7 (Breast) | MTT | 5.3 | [1] | |

| Compound 4m | A549 (Lung) | MTT | 9.32 | [6] |

| Compound 4b | A549 (Lung) | MTT | 11.98 | [6] |

IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Activity

The quinoxaline scaffold is a component of several antibiotics and has shown broad-spectrum antibacterial and antifungal activity.[7]

Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Quinoxaline Derivative | Staphylococcus aureus (MRSA) | 1-4 | [8] |

| Compound 2d | Escherichia coli | 8 | [9] |

| Compound 3c | Escherichia coli | 8 | [9] |

| Compound 10 | Candida albicans | 16 | [9] |

| Aspergillus flavus | 16 | [9] | |

| Compound 5j | Rhizoctonia solani | 8.54 (EC₅₀) | [7] |

| Compound 5t | Rhizoctonia solani | 12.01 (EC₅₀) | [7] |

MIC: Minimum Inhibitory Concentration; EC₅₀: Half maximal effective concentration.

Anti-inflammatory Activity

Quinoxaline derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10][11][12]

Table 3: Anti-inflammatory Activity of Selected Quinoxaline Derivatives

| Compound ID | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 11 | COX-1 | 37.96 | 61.23 | [13] |

| COX-2 | 0.62 | [13] | ||

| Compound 13 | COX-1 | 30.41 | 66.11 | [13] |

| COX-2 | 0.46 | [13] | ||

| Compound 4a | COX-1 | 28.8 | 24.61 | [13] |

| COX-2 | 1.17 | [13] | ||

| Compound 5 | COX-1 | 40.32 | 48.58 | [13] |

| COX-2 | 0.83 | [13] |

III. Experimental Protocols for Biological Evaluation

Protocol 1: MTT Assay for Cytotoxicity[16]

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of quinoxaline derivatives on cancer cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Quinoxaline derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Add 100 µL of the medium containing different concentrations of the compounds to the wells. Include vehicle control (medium with solvent) and blank control (medium only). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: In Vitro VEGFR-2 Kinase Assay[17][18]

This protocol describes a luminescence-based assay to measure the inhibitory activity of quinoxaline derivatives against VEGFR-2.

Materials:

-

Recombinant Human VEGFR-2

-

5x Kinase Buffer

-

ATP

-

PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

-

Quinoxaline derivative to be tested

-

Kinase-Glo® Max reagent

-

White 96-well plates

-

Luminometer

Procedure:

-

Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.

-

Plate Setup: Add the master mixture to each well of a white 96-well plate.

-

Inhibitor Addition: Add serial dilutions of the quinoxaline derivative to the test wells. Add buffer with the same DMSO concentration to the positive control wells.

-

Enzyme Addition: Add diluted VEGFR-2 enzyme to the test and positive control wells. Add buffer to the blank wells.

-

Incubation: Incubate the plate at 30°C for 45 minutes.

-

Signal Detection: Add Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 15 minutes.

-

Measurement: Measure luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

IV. Mechanisms of Action and Signaling Pathways

The therapeutic effects of quinoxaline derivatives are often attributed to their ability to modulate key cellular signaling pathways.

Inhibition of Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2)

Many anticancer quinoxalines function as inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][13] By blocking the ATP-binding site of these kinases, they prevent downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, which are crucial for cancer cell proliferation, survival, and angiogenesis.[14][15]

Modulation of Inflammatory Pathways (COX-2 and NF-κB)

The anti-inflammatory activity of certain quinoxaline derivatives is linked to their ability to inhibit COX-2, a key enzyme in the production of pro-inflammatory prostaglandins.[10][13] Some derivatives also modulate the NF-κB signaling pathway, a central regulator of the inflammatory response.[10]

V. Structure-Activity Relationships (SAR)

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline core.

-

Anticancer Activity: For anticancer activity, substitutions at the 2 and 3-positions are critical. Electron-withdrawing groups on the benzene ring, such as chloro or nitro groups, can enhance activity. The presence of urea, thiourea, or amide moieties at the 2 or 3-position has also been shown to be beneficial.[16][15]

-

Antimicrobial Activity: The antimicrobial SAR is varied. For some derivatives, electron-withdrawing groups on the benzene ring enhance antibacterial activity. The nature of the substituent at the 2 and 3-positions plays a crucial role in determining the spectrum of activity.[17][18]

-

Anti-inflammatory Activity: For COX-2 inhibition, the presence of specific side chains at the 2-position of the quinoxaline-3-one core appears to be important for both potency and selectivity.[13]

VI. Conclusion

Quinoxaline derivatives continue to be a rich source of inspiration for the development of novel therapeutic agents. Their synthetic accessibility, coupled with their diverse pharmacological profile, ensures that this scaffold will remain a focus of medicinal chemistry research for the foreseeable future. A deeper understanding of their mechanisms of action and structure-activity relationships will be crucial for the design of next-generation quinoxaline-based drugs with improved potency, selectivity, and safety profiles.

References

- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. recipp.ipp.pt [recipp.ipp.pt]

- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and pharmacological evaluation of novel quinoxalines as potential nonulcerogenic anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. dadun.unav.edu [dadun.unav.edu]

- 16. benchchem.com [benchchem.com]

- 17. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for Suzuki Coupling of 7-Bromoquinoxalin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is instrumental in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug discovery. The quinoxaline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, and the functionalization of this core structure is of significant interest for the development of novel therapeutics.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 7-Bromoquinoxalin-2-amine with various arylboronic acids. The resulting 7-arylquinoxalin-2-amine derivatives are valuable building blocks for the synthesis of potential drug candidates. The protocol is based on established methodologies for the coupling of related nitrogen-containing heteroaryl halides and is intended to serve as a robust starting point for researchers.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The cycle is generally understood to involve three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency, especially with electron-deficient and coordinating heteroaromatic substrates like 7-bromoquinoxalin-2-amine.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 7-Bromoquinoxalin-2-amine

This protocol describes a general method for the coupling of 7-bromoquinoxalin-2-amine with a variety of arylboronic acids. Researchers should note that optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.

Materials:

-

7-Bromoquinoxalin-2-amine

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-pyridinylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄))

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, N,N-Dimethylformamide (DMF))

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add 7-bromoquinoxalin-2-amine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

-

Add the palladium catalyst (0.02-0.05 equiv.) to the reaction vessel under the inert atmosphere.

-

Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) to the reaction mixture via syringe.

-

Stir the reaction mixture at room temperature for 5-10 minutes to ensure proper mixing.

-